4-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-2-OL is a chemical compound with a molecular formula of C8H10F3N2O This compound is characterized by the presence of an aminoethyl group and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-2-OL typically involves the reaction of 2-chloro-5-trifluoromethylpyridine with ethylenediamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-2-OL undergoes various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group may yield imines or amides, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
4-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-2-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The aminoethyl group can form hydrogen bonds with target proteins, further influencing their function .
Comparison with Similar Compounds
- 3-Chloro-2-aminoethyl-5-trifluoromethylpyridine
- 2-(2-Aminoethyl)-3-chloro-5-trifluoromethylpyridine
Comparison: Compared to similar compounds, 4-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-2-OL is unique due to the position of the trifluoromethyl group on the pyridine ring. This structural difference can significantly impact its chemical reactivity and biological activity. For example, the trifluoromethyl group at the 6-position may enhance the compound’s stability and increase its binding affinity to certain molecular targets .
Properties
Molecular Formula |
C8H9F3N2O |
---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
4-(2-aminoethyl)-6-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6-3-5(1-2-12)4-7(14)13-6/h3-4H,1-2,12H2,(H,13,14) |
InChI Key |
GKPWALLBPSZXKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C(F)(F)F)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.